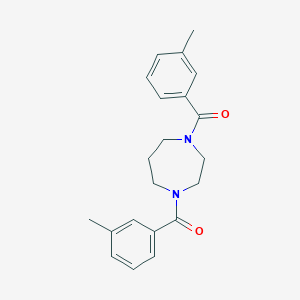

1,4-Bis(3-methylbenzoyl)-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |

InChI |

InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |

InChI Key |

HZQCOUBANOQTSG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diazepane Core and Its N Acylated Derivatives

Established Synthetic Routes to the 1,4-Diazepane Ring System

The construction of the 1,4-diazepane core can be achieved through various synthetic strategies, including cyclization reactions, ring expansions, and stereoselective approaches.

Cyclization reactions are the most direct methods for forming the 1,4-diazepane ring and typically involve the formation of two amide or amine bonds to create the seven-membered structure.

Diamine Condensations: A foundational approach involves the condensation of a 1,3-diamine, such as 1,3-diaminopropane, with a suitable C4-dielectrophile. ijpcbs.com More advanced and efficient methods have been developed. A ruthenium(II) catalyst with a (pyridyl)phosphine ligand has been shown to effectively catalyze the coupling of diamines and diols to produce diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org This method is notable for its tolerance of various functional groups on both the amine and alcohol substrates, making it a green and efficient alternative. organic-chemistry.org Another strategy involves a domino process where 1,2-diamines react with alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net This reaction proceeds through the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.orgresearchgate.net

Intramolecular C–N Bond Coupling: Intramolecular cyclization via C-N bond formation is another powerful strategy. While extensively documented for the synthesis of related 1,4-benzodiazepines, the principles are applicable to 1,4-diazepanes. mdpi.comnih.gov These reactions often employ a copper-catalyzed intramolecular cross-coupling of substrates containing both an amine and a halide on an appropriate scaffold. mdpi.comnih.govresearchgate.net For instance, the cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides using a CuI/N,N-dimethylglycine catalyst system proceeds under mild conditions to form a fused diazepine (B8756704) ring system. mdpi.comnih.gov

The table below summarizes various cyclization approaches for forming diazepine-related rings.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Hydrogen Borrowing | Diamine + Diol | (Pyridyl)phosphine-ligated Ruthenium(II) | High efficiency, environmentally friendly | organic-chemistry.org |

| Domino Process | 1,2-Diamine + Alkyl 3-oxohex-5-enoate | None (Solvent-free conditions possible) | Atom-economical, in-situ reagent generation | acs.orgresearchgate.net |

| Intramolecular Cross-Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Mild conditions, forms fused ring systems | mdpi.comnih.gov |

| Condensation | Diamines + Unsaturated Carbonyls | Acid catalysts (e.g., H2SO4, HPAs) | Traditional method, good for simple systems | ijpcbs.comnih.gov |

| Cyclocondensation | Flavones + 1,2-Diamines | Aqueous diamine solution | Forms dihydro-1,4-diazepines | tubitak.gov.tr |

Ring expansion reactions provide an alternative route to the 1,4-diazepane skeleton from smaller, more readily accessible heterocyclic precursors. This strategy leverages the transformation of stable 5- or 6-membered rings into the 7-membered diazepane system.

One such approach involves the ring expansion of tetrahydropyrimidines. rsc.org In this method, appropriately substituted 4-hydroxymethyl-tetrahydropyrimidin-2-ones are converted to 4-mesyloxymethyl derivatives. rsc.org Treatment with various nucleophiles induces a ring expansion, yielding functionalized tetrahydro-1,3-diazepin-2-ones. rsc.org Another innovative strategy involves the ring expansion of 1,3-diazines to 1,4-diazines, demonstrating the feasibility of expanding diazine systems. nih.gov Similarly, the Schmidt reaction has been employed to convert bicyclic ketones into bridged 1,4-diazepane derivatives, offering access to complex scaffolds. enamine.net Ring expansion can also be achieved from fused ring systems; for example, a fused azetidine (B1206935) ring can be opened to form a functionalized 1,4-benzodiazepine (B1214927), a process that could be adapted for non-benzo fused systems. mdpi.comnih.govnih.gov

| Precursor Ring | Reaction Type | Key Reagents | Product | Reference |

| Tetrahydropyrimidine | Nucleophilic Rearrangement | MsCl, Nucleophiles (e.g., PhSNa) | Tetrahydro-1,3-diazepin-2-one | rsc.org |

| 1,3-Diazine | Rearrangement | N/A | 1,4-Diazine | nih.gov |

| Bicyclic Ketone | Schmidt Rearrangement | Hydrazoic acid | Bridged 1,4-Diazepane | enamine.net |

| Fused Azetidine | Ring Opening | Nucleophiles (e.g., NaN3, KCN) | Functionalized 1,4-Benzodiazepine | mdpi.comnih.govnih.gov |

The development of stereoselective methods is crucial for accessing enantiomerically pure 1,4-diazepanes, which is often a requirement for biologically active compounds.

Approaches to chiral 1,4-diazepanes often rely on three main strategies:

Use of the Chiral Pool: Syntheses can commence from readily available chiral starting materials, such as amino acids or chiral diamines, to construct the diazepane ring with defined stereocenters.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed. For example, a diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinyl ketimine has been used as a key step in the synthesis of related bicyclic alkaloids. mdpi.com

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. While specific examples for 1,4-diazepanes are emerging, extensive work on the related 1,4-benzodiazepines provides valuable precedent. For instance, the enantioselective synthesis of 1,4-benzodiazepin-2-ones has been achieved via deprotonation/alkylation using a chiral base, relying on the "memory of chirality" of a conformationally chiral enolate. researchgate.net

The separation of enantiomers from a racemic mixture using chiral chromatography is also a viable, albeit non-synthetic, method for obtaining optically pure compounds. nih.gov

Synthetic Transformations for N-Acylation of 1,4-Diazepanes

Once the 1,4-diazepane core is synthesized, the final step in producing 1,4-Bis(3-methylbenzoyl)-1,4-diazepane is the acylation of the two secondary amine nitrogens. This can be accomplished through direct acylation or by using modern amide coupling techniques.

Direct acylation is a straightforward method that involves reacting the 1,4-diazepane with a suitable acylating agent. For the target molecule, this would typically be 3-methylbenzoyl chloride or 3-methylbenzoic anhydride. The reaction is generally performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine (B92270), which acts as a scavenger for the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction. A stoichiometric amount (at least two equivalents) of both the acylating agent and the base is required to ensure complete di-acylation of the diazepane ring.

Amide coupling reactions offer a milder and often more versatile alternative to direct acylation with acyl halides. These methods involve the reaction of the 1,4-diazepane amine with 3-methylbenzoic acid in the presence of a coupling reagent that activates the carboxylic acid.

A variety of coupling reagents are available, and their effectiveness can depend on the specific substrates and reaction conditions. Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov A study on amide coupling for electron-deficient amines found that using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt provided excellent yields. nih.gov Other highly effective reagents include uronium-based systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), typically used with a hindered base like N,N-diisopropylethylamine (DIPEA). growingscience.com More sustainable methods using reagents like diphenylsilane, which release only hydrogen and a siloxane as by-products, have also been developed. rsc.org

The table below details common conditions for amide coupling reactions applicable to this synthesis.

| Coupling Reagent | Additives/Base | Solvent | Key Features | Reference |

| EDC | HOBt (cat.), DMAP, DIPEA | Acetonitrile | Effective for unreactive amines | nih.gov |

| HATU | DIPEA | DMF | Widely used, high yields | growingscience.com |

| DCC/DMAP | DMAP | DCM | Classic, effective coupling system | nih.gov |

| Diphenylsilane | DIPEA, DMAP | N/A | Sustainable, minimal waste | rsc.org |

Specific Synthesis of this compound

The synthesis of this compound involves a two-step process: the initial synthesis of the 1,4-diazepane precursor followed by its N-acylation.

Precursor Synthesis and Functionalization

The 1,4-diazepane core can be synthesized through various routes. One common method involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain, which is then reacted with a two-carbon electrophile. For instance, a domino process involving the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates can be employed to generate the 1,4-diazepane ring system under solvent-free conditions in some cases. acs.orgrsc.org Another approach utilizes the reaction of N-propargylamines, which serve as versatile building blocks for various N-heterocycles, including 1,4-diazepanes. rsc.org

A frequently employed laboratory-scale synthesis starts from ethylenediamine (B42938) and a suitable three-carbon dielectrophile, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, often under high-dilution conditions to favor intramolecular cyclization over polymerization. The resulting 1,4-diazepane is a cyclic secondary diamine, which is then ready for further functionalization at the nitrogen atoms.

Optimization of Acylation Steps

The N-acylation of the 1,4-diazepane core to yield this compound is typically achieved through reaction with two equivalents of an acylating agent, in this case, 3-methylbenzoyl chloride. A classic and effective method for this transformation is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.org This reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution (such as sodium hydroxide). wikipedia.org The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com

Optimization of this acylation step involves several key parameters:

Choice of Base: While sodium hydroxide (B78521) is common, other bases like potassium carbonate or organic bases such as triethylamine or pyridine can also be used. byjus.comjocpr.com Pyridine can sometimes act as a superior catalyst, forming a more reactive acylating agent in situ. byjus.com

Solvent System: The choice of organic solvent can influence the solubility of the reactants and products, affecting the reaction rate and ease of work-up.

Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions.

Stoichiometry: Precise control of the stoichiometry of the acyl chloride is crucial to ensure di-acylation and avoid the formation of mono-acylated byproducts.

Recent advancements have explored the use of Bayesian optimization to fine-tune the conditions for Schotten-Baumann reactions, particularly in continuous flow systems, allowing for the rapid identification of optimal conditions for yield and purity. cam.ac.uk

Reaction Conditions and Yield Considerations

For the specific synthesis of this compound, a typical laboratory procedure would involve dissolving 1,4-diazepane in a suitable organic solvent, such as dichloromethane, and cooling the solution in an ice bath. An aqueous solution of a base, like sodium hydroxide, is then added. Subsequently, a solution of 3-methylbenzoyl chloride in the same organic solvent is added dropwise with vigorous stirring.

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

| Diamine Precursor | Acylating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | Benzoyl Chloride | NaOH (aq), CH2Cl2, 0-5 °C | ~90% | wikipedia.org |

| Homopiperazine | Acetyl Chloride | Triethylamine, CH2Cl2, 0 °C | >85% | General Knowledge |

| 1,4-Diazepane | 4-Fluoroisoquinoline-5-sulfonyl chloride | Triethylamine, Acetonitrile, ice cooling | 74.5% | google.com |

Process Development and Scalability in 1,4-Diazepane Synthesis

The development of robust and scalable synthetic processes for 1,4-diazepane and its derivatives is crucial for their potential industrial applications. Key considerations for process development include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

For the synthesis of the 1,4-diazepane core, moving from laboratory-scale to large-scale production requires careful optimization to manage the high dilution often needed for the cyclization step to avoid polymerization. Continuous flow chemistry offers a promising solution to this challenge. In a flow reactor, the reactants can be introduced at low concentrations, and the small reactor volume at any given time mimics high-dilution conditions, favoring the desired intramolecular reaction. cam.ac.uk

The scalability of the N-acylation step, such as the Schotten-Baumann reaction, also benefits from process development. Batch processing on a large scale can be challenging due to issues with mixing in biphasic systems and heat dissipation from the exothermic reaction. cam.ac.uk Continuous flow reactors can provide superior mixing and heat transfer, leading to better control over the reaction and potentially higher yields and purity. cam.ac.uk Furthermore, continuous flow processes can be more easily automated and can lead to a reduction in waste and solvent usage, contributing to a greener and more cost-effective synthesis. nih.gov The development of a scalable synthesis for a 1,4-benzodiazepine derivative has been reported, highlighting the successful implementation of a gram-scale synthesis. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Mixing | Can be inefficient, especially in multiphase systems | Highly efficient due to small channel dimensions | cam.ac.uk |

| Heat Transfer | Can be slow, leading to localized hotspots | Excellent due to high surface-area-to-volume ratio | cam.ac.uk |

| Scalability | Can be challenging due to changes in surface-to-volume ratio | More straightforward by running the reactor for longer or using parallel reactors | nih.gov |

| Safety | Larger volumes of hazardous materials handled at once | Smaller reaction volumes at any given time, enhancing safety | nih.gov |

Chemical Reactivity and Derivatization Pathways

Reactivity of the 1,4-Diazepane Nitrogen Atoms

The nitrogen atoms in the 1,4-diazepane ring are tertiary amides, a feature that significantly influences their chemical properties. The lone pair of electrons on each nitrogen atom is delocalized into the adjacent carbonyl group of the 3-methylbenzoyl substituent. This resonance effect reduces the electron density and, consequently, the nucleophilicity and basicity of the nitrogen atoms compared to their non-acylated counterparts in 1,4-diazepane.

Due to the diminished nucleophilicity of the amide nitrogens, 1,4-Bis(3-methylbenzoyl)-1,4-diazepane does not readily undergo reactions typical of tertiary amines, such as simple alkylation under mild conditions. The electron-withdrawing nature of the two 3-methylbenzoyl groups makes the nitrogen lone pairs less available for donation to electrophiles.

However, functionalization can be achieved under specific conditions. For instance, reduction of the amide carbonyl groups using strong reducing agents like lithium aluminum hydride (LiAlH(_4)) would yield the corresponding N,N'-bis(3-methylbenzyl)-1,4-diazepane. This transformation converts the amides into more nucleophilic tertiary amines, which can then readily participate in a variety of subsequent reactions, including alkylation, acylation, and reactions with electrophiles.

Quaternization of the nitrogen atoms in this compound to form quaternary ammonium salts is challenging due to the reduced nucleophilicity of the amide nitrogens. Standard alkylating agents such as methyl iodide are unlikely to react under normal conditions. Achieving quaternization would necessitate the use of highly reactive alkylating agents, such as powerful methylating agents like methyl triflate (trifluoromethanesulfonate) or dimethyl sulfate, often in conjunction with elevated temperatures.

It is important to note that the basicity of the nitrogen atoms is significantly reduced, meaning that salt formation with acids is also less favorable compared to simple tertiary amines. Protonation, if it occurs, would require strong acids.

Reactivity of the Benzoyl Substituents

The two 3-methylbenzoyl groups offer several sites for chemical modification, namely the methyl groups and the aromatic rings themselves.

The methyl groups attached to the benzoyl rings are susceptible to reactions characteristic of benzylic positions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (KMnO(_4)) in a basic aqueous solution, followed by acidification. This reaction would convert this compound into 1,4-Bis(3-carboxybenzoyl)-1,4-diazepane.

Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This would lead to the formation of 1,4-Bis(3-(bromomethyl)benzoyl)-1,4-diazepane, a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | 1. KMnO₄, NaOH, H₂O, heat 2. H₃O⁺ | 1,4-Bis(3-carboxybenzoyl)-1,4-diazepane |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 1,4-Bis(3-(bromomethyl)benzoyl)-1,4-diazepane |

The benzoyl rings can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the two existing substituents on each ring: the acyl group attached to the diazepine (B8756704) nitrogen and the methyl group.

The acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.

The positions on the aromatic ring are therefore influenced by these competing effects. The positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the positions ortho and para to the acyl group (positions 2, 4, and 6 relative to the point of attachment to the diazepine) are deactivated. The position meta to the acyl group (position 5) is less deactivated.

Considering the combined effects, electrophilic attack is most likely to occur at the positions activated by the methyl group and least deactivated by the acyl group. The most probable sites for substitution are positions 2, 4, and 6 relative to the methyl group. Steric hindrance may also play a role in determining the final product distribution. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomeric nitro-substituted products.

| Reaction | Reagents | Predicted Major Isomers |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylbenzoyl derivatives |

| Bromination | Br₂, FeBr₃ | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methylbenzoyl derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Mixture of 2-acetyl-, 4-acetyl-, and 6-acetyl-3-methylbenzoyl derivatives |

Ring System Transformations

The 1,4-diazepane ring in this compound is generally stable due to the presence of the robust amide linkages. Cleavage of the ring would require harsh conditions, such as strong acid or base hydrolysis of the amide bonds, which would likely also affect other functional groups in the molecule.

Transformations such as ring-opening or ring-contraction are not commonly observed for N,N'-diacyl-1,4-diazepanes under standard laboratory conditions. Such reactions would likely necessitate specific reagents designed to interact with the amide functionalities or intramolecular cyclizations involving substituents that would need to be introduced in prior steps.

Hydrolytic Stability of Amide Bonds

The hydrolytic stability of the two amide bonds in this compound is a critical aspect of its chemical character. Amide bonds are generally stable, but their cleavage can be catalyzed by acidic or basic conditions. The hydrolysis of this compound would lead to the cleavage of one or both of the N-benzoyl bonds, yielding 1-(3-methylbenzoyl)-1,4-diazepane and subsequently 1,4-diazepane and 3-methylbenzoic acid.

Studies on the hydrolysis of related 1,4-benzodiazepines, such as diazepam and nitrazepam, provide valuable insights into the potential hydrolytic pathways. nih.govnih.gov In these systems, hydrolysis can be initiated at either the 1,2-amide bond or the 4,5-azomethine bond, depending on the pH and the substituents on the benzodiazepine (B76468) ring. nih.govnih.gov For this compound, which lacks the azomethine bond, the primary sites of hydrolytic attack are the two amide carbonyl carbons.

The rate of hydrolysis is significantly influenced by the pH of the medium. Both acid and base catalysis can accelerate the cleavage of the amide bonds.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis : In basic media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This is often the more facile pathway for amide hydrolysis.

Kinetic studies on the hydrolysis of diazepam have quantified the rates of degradation under various pH conditions. nih.gov While the specific rates for this compound are not available, the data from analogous compounds can be used to infer its general stability. The presence of two amide bonds in this compound means that hydrolysis can occur in a stepwise manner. The cleavage of the first benzoyl group would likely alter the electronic properties and conformation of the resulting mono-acylated diazepane, which could influence the rate of the second hydrolysis step. Neighboring group participation, where a nearby functional group influences the reaction rate, could also play a role, although in this symmetric molecule, such effects might be less pronounced until the first hydrolysis event. wikipedia.orgnih.gov

Table 2: pH-Dependent Hydrolysis Pathways in Analogous 1,4-Benzodiazepines

| Compound | pH Range | Primary Site of Initial Hydrolysis | Products | Reference |

|---|---|---|---|---|

| Oxazepam | 1-11 | Amide linkage | Benzophenone derivative and glycine derivative | nih.gov |

| Diazepam | 1-11 | Azomethine linkage | Benzophenone derivative and glycine derivative | nih.gov |

| Nitrazepam | Acidic | Azomethine linkage | 2-Amino-5-nitrobenzophenone and glycine | nih.gov |

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques

Spectroscopy is fundamental to determining the structure of a molecule. Each method provides unique pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1,4-Bis(3-methylbenzoyl)-1,4-diazepane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR: This would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The spectrum would be expected to show signals for the aromatic protons of the two 3-methylbenzoyl groups and the aliphatic protons of the diazepane ring. The chemical shifts of the diazepane protons would be particularly informative about the ring's conformation.

¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the benzoyl groups, the aromatic carbons, the methyl carbons, and the carbons of the seven-membered diazepane ring.

2D NMR Methods: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the diazepane ring and the aromatic systems. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, crucial for piecing together the entire molecular framework.

Due to the lack of specific literature, a data table for the NMR shifts of this compound cannot be generated.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of this compound, which would in turn confirm its molecular formula (C₂₁H₂₄N₂O₂). The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing how the molecule breaks apart under ionization.

A data table for the mass spectrometry of this compound is not available from the searched sources.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching: A strong absorption band, typically in the region of 1630-1680 cm⁻¹, corresponding to the amide carbonyl groups.

C-H stretching: Bands for aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N stretching: These bands would also be present, typically in the 1000-1350 cm⁻¹ range.

Specific IR data for this compound is not available in the reviewed literature.

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the benzoyl groups in the target molecule. Circular dichroism (CD) spectroscopy would be applicable if the molecule is chiral and can exist as enantiomers. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules.

No electronic absorption or circular dichroism data for this compound were found.

Electrochemical methods, such as cyclic voltammetry, could be used to study the redox properties of this compound. This would involve investigating the oxidation and reduction potentials of the molecule, which can provide insights into its electronic structure and potential reactivity.

There is no available information on the electrochemical properties of this compound.

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information would be invaluable for understanding the conformation of the seven-membered diazepane ring (which can adopt various conformations such as chair, boat, or twist-boat) and the orientation of the two 3-methylbenzoyl substituents. Studies on similar N,N'-disubstituted-1,4-diazepanes have shown that they can adopt low-energy conformations characterized by intramolecular π-stacking interactions.

No crystallographic data for this compound has been reported in the searched literature.

Conformational Analysis of the Seven-Membered Ring

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several non-planar conformations to minimize steric and torsional strain. The most stable of these conformations are typically variations of the chair, boat, and twist-boat forms.

Chair, Boat, and Twist-Boat Conformations

The conformational landscape of the 1,4-diazepane ring is complex. Like cyclohexane, it can theoretically adopt chair conformations , which generally represent energy minima. In a chair form, the substituents on the ring atoms can occupy either axial or equatorial positions. However, the larger and more flexible nature of the seven-membered ring compared to a six-membered ring leads to a greater number of possible low-energy conformations.

Boat conformations are also possible, though they are often higher in energy than chair forms due to eclipsing interactions and flagpole repulsion. To alleviate these strains, the boat form can distort into a more stable twist-boat conformation . In the case of N,N'-disubstituted-1,4-diazepanes, studies on analogous orexin (B13118510) receptor antagonists have shown that a twist-boat ring conformation can be a low-energy state, sometimes stabilized by intramolecular interactions. nih.gov

The relative energies of these conformations are influenced by the nature and size of the substituents on the nitrogen atoms.

Influence of N-Acylation and Substituents on Conformational Preferences

The introduction of the two 3-methylbenzoyl groups via N-acylation significantly impacts the conformational preferences of the diazepane ring. The amide bonds formed between the nitrogen atoms of the ring and the carbonyl carbons of the benzoyl groups introduce partial double-bond character due to resonance. fiveable.meazom.com This resonance restricts free rotation around the N-C(O) bonds and imparts planarity to the amide moieties.

The presence of the aromatic rings also introduces the possibility of intramolecular π-stacking interactions, which could further stabilize certain folded or twist-boat conformations, as has been observed in other N,N-disubstituted-1,4-diazepane antagonists. nih.gov

| Conformation | Key Features | Potential Influence of Substituents |

| Chair | Staggered bonds, lower energy | May be destabilized by steric hindrance from bulky acyl groups in axial positions. |

| Boat | Eclipsed bonds, flagpole interactions, higher energy | Generally unfavorable, but can be an intermediate in ring inversion. |

| Twist-Boat | Reduced torsional and flagpole strain, can be a low-energy conformer | Potentially stabilized by intramolecular π-stacking of the benzoyl groups. nih.gov |

Dynamic Conformational Processes (e.g., ring inversion)

The various conformations of the 1,4-diazepane ring are not static but are in a state of dynamic equilibrium. The molecule can undergo ring inversion , a process where it flips from one chair conformation to another, passing through higher-energy boat or twist-boat transition states.

The energy barrier for this ring inversion is influenced by the substituents. The bulky 3-methylbenzoyl groups must move through sterically demanding positions during this process, which can increase the activation energy for inversion compared to the unsubstituted 1,4-diazepane. Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study such dynamic processes, as the rate of interconversion can affect the appearance of NMR signals. scielo.brlibretexts.org At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and coalesce as the rate of inversion increases. libretexts.org

Stereochemical Characterization and Atropisomerism

A particularly interesting stereochemical feature that arises from the N-acylation in this compound is the potential for atropisomerism.

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond. nih.gov In this molecule, the restricted rotation occurs around the two N-C(O) amide bonds. fiveable.meazom.com The partial double-bond character of these bonds, combined with the steric hindrance provided by the substituents on both the nitrogen (the rest of the diazepane ring) and the carbonyl carbon (the 3-methylphenyl group), creates a significant energy barrier to rotation.

If this rotational barrier is high enough (typically a Gibbs free energy of activation, ΔG‡, greater than 22 kcal/mol at room temperature), distinct rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers or diastereomers. thieme-connect.com Even if the barrier is lower, leading to interconverting atropisomers, this phenomenon can have significant implications for how the molecule interacts with chiral environments, such as biological receptors. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic nature of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For heterocyclic systems like 1,4-diazepane derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and understand the distribution of electrons. nih.govresearchgate.net

In studies of related compounds, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT has been used to optimize the geometry, confirming that the seven-membered diazepane ring preferentially adopts a chair conformation. nih.govresearchgate.net Such calculations are crucial for establishing the most stable three-dimensional structure, which is the first step in understanding a molecule's reactivity and potential for interaction with biological targets. The analysis of the molecular electrostatic potential (MEP), also derived from DFT calculations, helps to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

In a computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a related diazepane derivative, the HOMO and LUMO energies were calculated using DFT. nih.gov The electron density in the HOMO was found to be located primarily on the diazepanone ring and one of the phenyl rings, while the LUMO's density was delocalized over the other phenyl ring. nih.gov The calculated energies provide quantitative measures of the molecule's electronic characteristics. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.4148 | Indicates electron-donating ability |

| ELUMO | -0.7333 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.6815 | Relates to chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as a biological receptor. nih.govnih.gov For a molecule like 1,4-Bis(3-methylbenzoyl)-1,4-diazepane, MD simulations would be invaluable for exploring the different shapes (conformations) the diazepane ring and its substituents can adopt in solution.

This conformational sampling is critical for understanding how the molecule might bind to a target protein. By simulating the molecule's behavior in a virtual environment that mimics physiological conditions, researchers can observe potential binding modes and estimate the stability of the ligand-receptor complex. nih.gov This can involve preparing the receptor structure from a database like the Protein Data Bank (PDB), defining a simulation box, and then running the simulation for nanoseconds or longer to observe the dynamic interactions. nih.gov While specific MD studies on this compound were not found, the methodology is widely applied in drug discovery for similar heterocyclic compounds.

Conformational Energy Landscapes and Potential Energy Surfaces

The conformational energy landscape, or potential energy surface (PES), maps the energy of a molecule as a function of its geometry. By exploring this landscape, chemists can identify the most stable low-energy conformations. For the 1,4-diazepane ring system, computational studies and X-ray crystallography of related compounds have shown that it often exists in a pseudo-chair conformation. nih.govmdpi.com This chair-like structure is a low-energy minimum on the potential energy surface. nih.govresearchgate.net The substituents on the nitrogen atoms and the carbon backbone of the diazepane ring can influence the relative energies of different conformations (e.g., chair, boat, twist-boat) and the energy barriers between them. Understanding the PES is fundamental for predicting the predominant shape of the molecule, which in turn governs its steric and electronic properties and its ability to interact with other molecules.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, in the synthesis of complex diazepane derivatives, computational methods have been used to evaluate potential reaction mechanisms. nih.gov A study on the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA investigated the reductive amination process, calculating a reaction barrier of 138 kJ mol⁻¹ for the final alkylation step. nih.gov This type of analysis can distinguish between competing pathways, such as direct reductive amination versus a hypothetical aminal C–N bond insertion, by comparing their activation energies. nih.gov Such mechanistic insights are crucial for optimizing reaction conditions to favor the formation of a desired product. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. A 3D-QSAR method like Comparative Molecular Similarity Indices Analysis (CoMSIA) uses computed steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive model. nih.gov For a class of compounds like diazepane derivatives, a QSAR model could be developed to guide the design of new analogs with potentially improved potency for a specific biological target. nih.gov

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. This includes the use of chemical databases, similarity searching, and the prediction of properties based on structure. While specific QSAR studies on this compound are not available in the reviewed literature, the principles of QSAR and cheminformatics are broadly applicable for lead optimization in medicinal chemistry projects involving this and related scaffolds.

Coordination Chemistry and Catalysis with 1,4 Diazepane Ligands

Synthesis and Characterization of Metal Complexes with 1,4-Diazepane Ligands (e.g., Mo, Mn, Fe complexes)

The synthesis of metal complexes with 1,4-diazepane ligands typically involves the reaction of a suitable metal precursor with the pre-synthesized ligand in an appropriate solvent.

Molybdenum Complexes: Asymmetric dioxomolybdenum(VI) complexes have been synthesized using various bis(phenolate) ligands derived from 1,4-diazepane. These include 1,4-bis(2-hydroxybenzyl)-1,4-diazepane and its substituted analogues. nih.gov These complexes, which serve as functional models for molybdenum oxotransferase enzymes, have been characterized using a suite of analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov Similarly, molybdenum(II) allyl complexes of the type [Mo(η3-C3H5)Br(CO)2{iPrN=C(R)C5H4N}] have been prepared by reacting [Mo(η3-C3H5)X(CO)2(MeCN)2] with iminopyridine ligands. nih.gov

Manganese and Iron Complexes: The synthesis of manganese and iron complexes often utilizes N-pentadentate ligands to create mononuclear centers that can activate oxygen. nih.gov For instance, yellow microcrystals of the complex [(N4Py)MnII]2+ were obtained by reacting MnII(OTf)2 salts with the N4Py ligand in acetonitrile under an argon atmosphere. nih.gov Iron(II) complexes with two new amine/imine N5 chelate ligands containing a 1,4-diazepane core have been synthesized from pyridine-derived precursors. manchester.ac.uk The complexation with FeCl2 or FeBr2 followed by anion exchange yielded the desired complexes in moderate-to-good yields. manchester.ac.uk Dinuclear µ-oxo iron compounds have also been synthesized through the reaction of FeSO4·7H2O and FeCl3·6H2O with 1-(bis-pyridin-2-ylmethylamino)-3-chloropropan-2-ol. researchgate.net

The characterization of these complexes is crucial for confirming their identity and purity. Common techniques include:

Spectroscopic Methods: FT-IR, UV-Vis, and NMR spectroscopy are used to probe the coordination environment of the metal ion and the electronic structure of the complex.

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: Provides the empirical formula of the synthesized compounds.

Magnetic Susceptibility Measurements: These measurements are vital for determining the oxidation state and spin state of the metal center, particularly for paramagnetic complexes of iron and manganese. nih.govmanchester.ac.uk

Structural Elucidation of Metal-Ligand Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a metal complex.

Molybdenum Complexes: The molecular structures of several [MoO2(L)] complexes, where L is a bis(phenolate) ligand derived from 1,4-diazepane, have been determined by single-crystal X-ray diffraction. nih.gov These studies revealed a distorted octahedral coordination geometry around the molybdenum(VI) center in an asymmetrical cis-β configuration. nih.gov

Iron Complexes: The coordination geometry around the iron(II) center in complexes with N5 chelate ligands containing a 1,4-diazepane core has been shown to be a strongly distorted octahedron. manchester.ac.uk The degree of distortion can be influenced by the specific ligand structure. manchester.ac.uk

Copper Complexes: In a mixed-valence Cu(I/II) complex involving 1,4-diazepane (homopiperazine), X-ray analysis revealed two distinct coordination environments for the copper atoms. The Cu(II) ion is coordinated in a distorted tetrahedral geometry by four nitrogen atoms from two diazepane ligands, while the Cu(I) ions are linked by chlorine atoms. researchgate.net

The seven-membered 1,4-diazepane ring itself typically adopts a chair conformation in the solid state, with substituents on the nitrogen or carbon atoms occupying either axial or equatorial positions. nih.gov

Catalytic Activity of 1,4-Diazepane-Metal Complexes

Metal complexes incorporating 1,4-diazepane ligands have demonstrated catalytic activity in a variety of important chemical transformations, particularly in oxidation and biomimetic reactions.

Molybdenum-Catalyzed Reactions: Dioxomolybdenum(VI) complexes with bis(phenolate) 1,4-diazepane ligands have been shown to be efficient catalysts for oxygen atom transfer (OAT) reactions. nih.gov For example, certain complexes can catalytically transfer an oxygen atom from dimethylsulfoxide (DMSO) to trimethylphosphine (PMe3) at a significantly faster rate than analogous symmetric complexes. nih.gov Molybdenum(II) complexes with α-diimine ligands have also been investigated as catalysts for olefin epoxidation, showing good activity for substrates like cis-cyclooctene. nih.gov

Iron and Manganese-Catalyzed Reactions: Dinuclear µ-oxo iron complexes have been studied as catalysts in the oxidation of cyclohexane using H2O2 and t-BuOOH as oxidants, producing cyclohexanol, cyclohexanone, and other oxidation products. researchgate.net The catalytic activity can be influenced by the nature of the other ligands in the coordination sphere. researchgate.net

A significant area of research for these complexes is in mimicking the function of metalloenzymes.

Oxotransferase Models: The aforementioned asymmetric dioxomolybdenum(VI) complexes with bis(phenolate) 1,4-diazepane ligands serve as functional models for molybdenum oxotransferase enzymes. nih.gov Their ability to catalyze OAT reactions provides insight into the mechanisms of these biological systems. nih.gov

Catechol Dioxygenase Models: Iron complexes are particularly relevant as models for catechol dioxygenases, enzymes that catalyze the oxidative cleavage of catechols. nih.gov The catalytic activity of iron complexes is often studied using substrates like 3,5-di-tert-butylcatechol (3,5-DTBC). nih.govnih.gov The goal is to mimic the intradiol or extradiol cleavage pathways observed in the natural enzymes. nih.gov While specific examples with 1,4-diazepane ligands are less detailed in the provided search results, the general principles of using N- and O-donor ligands to create biomimetic iron complexes are well-established. nih.gov Similarly, manganese complexes have been explored as mimics for catechol oxidase, although they sometimes exhibit lower catalytic rates compared to their copper counterparts. rsc.org

Influence of Ligand Design on Catalytic Performance and Selectivity

The design of the 1,4-diazepane ligand has a profound impact on the catalytic properties of the resulting metal complex.

Steric and Electronic Effects: The introduction of substituents on the diazepane ring or on pendant coordinating groups can alter the steric hindrance around the metal center. This can influence substrate access and selectivity. Electronic effects, modulated by electron-donating or electron-withdrawing groups on the ligand, can affect the redox potential of the metal and its reactivity. researchgate.netnih.gov For example, in molybdenum-catalyzed OAT reactions, the presence of certain substituents on the phenolate rings can inhibit the catalytic activity. nih.gov

Redox Properties of Metal Complexes

The redox behavior of metal complexes with 1,4-diazepane ligands is fundamental to their catalytic activity, particularly in oxidation reactions.

Molybdenum Complexes: Electrochemical studies of asymmetric dioxomolybdenum(VI) complexes with bis(phenolate) 1,4-diazepane ligands have shown that they can undergo successive one-electron reduction processes, corresponding to the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox couples. nih.gov The redox potentials can be tuned by the substituents on the ligand framework. nih.gov

Iron Complexes: The redox properties of iron complexes are central to their function as biomimetic catalysts. For catechol dioxygenase models, the catalytic cycle often involves the reduction and reoxidation of the iron center. nih.gov The ligand environment plays a crucial role in stabilizing the different oxidation states of iron and in modulating the redox potentials to facilitate the catalytic process. frontiersin.org

General Principles: The concept of redox-active ligands, which can exist in multiple stable oxidation states, further expands the electrochemical possibilities of metal complexes. mdpi.commdpi.com While not explicitly detailed for 1,4-diazepane in the provided results, this is a general strategy in coordination chemistry to create complexes with extended redox capabilities. mdpi.com The interplay between the redox properties of the metal and the ligand can lead to novel reactivity and catalytic pathways. frontiersin.org

Applications in Chemical Biology and Non Clinical Research Tools

Scaffold for Combinatorial Chemistry and Chemical Library Development

The 1,4-diazepane core is an exemplary scaffold for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules for screening. The seven-membered diazepine (B8756704) ring is not planar and can adopt various conformations, providing a three-dimensional framework that can be systematically decorated with different functional groups. nih.govresearchgate.net This structural flexibility and the presence of two nitrogen atoms allow for the introduction of multiple points of diversity, which is a key advantage in creating chemical libraries. nih.gov

The synthesis of libraries based on the related 1,4-benzodiazepine (B1214927) scaffold has been well-documented. nih.govacs.org For instance, a library of 192 diverse 1,4-benzodiazepine derivatives was constructed using a solid-phase synthesis approach, combining three basic components: 2-aminobenzophenones, amino acids, and alkylating agents. nih.govnih.gov This demonstrates the scaffold's suitability for generating a wide array of molecules for high-throughput screening. nih.gov The development of such libraries allows researchers to explore the structure-activity relationships of these compounds against various biological targets, such as G-protein coupled receptors (GPCRs). researchgate.net

Modern synthetic methods, including multicomponent reactions (MCRs) and flow synthesis, have further streamlined the creation of diazepine-based libraries. researchgate.netnih.govnih.gov These techniques enable the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the discovery of new biologically active compounds. researchgate.net The 1,4-diazepane structure of 1,4-Bis(3-methylbenzoyl)-1,4-diazepane, with its two benzoyl groups, serves as a foundational structure that can be systematically modified to generate a focused library for exploring specific biological questions.

Development of Covalent Ligands and Targeted Protein Recruitment Modalities

Covalent inhibitors are compounds that form a permanent, covalent bond with their target protein. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. nih.gov The 1,4-diazepane scaffold can be adapted for the development of covalent ligands by incorporating a reactive functional group, often called a "warhead," into its structure. Common warheads include acrylamides, nitriles, and aziridines, which can react with nucleophilic amino acid residues like cysteine or serine on the target protein. nih.govmdpi.com

While there are no specific reports on this compound as a covalent ligand, its structure could be modified for this purpose. For example, a reactive group could be appended to the methylbenzoyl rings or the diazepine core itself. This strategy would transform the molecule from a reversible binder into a targeted covalent inhibitor.

Furthermore, the diazepine scaffold is suitable for designing more complex modalities like Proteolysis Targeting Chimeras (PROTACs). rsc.orgdntb.gov.ua PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov A PROTAC based on the 1,4-diazepane scaffold would involve linking a diazepine-based ligand (for target binding) to a known E3 ligase ligand via a flexible linker. This "chemical knockdown" approach is a powerful tool for studying protein function in a cellular context. dntb.gov.ua

Probes for Investigating Biological Pathways (e.g., enzyme inhibition in in vitro mechanistic studies)

Derivatives of the 1,4-diazepane scaffold have been successfully developed as probes to investigate a variety of biological pathways, primarily through enzyme inhibition. nih.govacs.org The versatility of the scaffold allows for the design of inhibitors against diverse enzyme classes. researchgate.netresearchgate.netdntb.gov.ua

For example, novel 1,4-diazepane derivatives have been synthesized and shown to act as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov Another study reported a new class of farnesyltransferase inhibitors based on a 1,4-diazepane scaffold, which also exhibited microtubule-destabilizing activity in cancer cell lines. nih.gov Additionally, derivatives of the related 1,4-benzodiazepine scaffold have been evaluated as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. nih.gov More recently, a library of 1,4-diazepane derivatives was synthesized and evaluated for its ability to inhibit the aggregation of amyloid-beta, a key pathological event in Alzheimer's disease. uwaterloo.ca

These examples highlight the potential of the 1,4-diazepane core, as present in this compound, to serve as a foundation for developing specific chemical probes for in vitro mechanistic studies across different disease areas.

Table 1: Examples of 1,4-Diazepane Derivatives as Enzyme/Protein Inhibitors

| Derivative Class | Target Enzyme/Protein | Biological Context | Reference |

|---|---|---|---|

| 1,4-Diazepane derivatives | Factor Xa | Anticoagulation/Antithrombosis | nih.gov |

| 1,4-Diazepane scaffolds | Farnesyltransferase | Anticancer (Prostate Cancer) | nih.gov |

| 1,4-Benzodiazepine-2,5-diones | Cholinesterases (AChE) | Neurodegenerative Disease | nih.gov |

| N-alkylated 1,4-diazepanes | Amyloid Beta (Aβ) Aggregation | Alzheimer's Disease | uwaterloo.ca |

Structure-Activity Relationship (SAR) Studies for Probe Optimization in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a compound's structure to understand how these changes affect its biological activity. chemisgroup.usnih.gov For the 1,4-diazepane scaffold, extensive SAR studies have been conducted, primarily on its benzodiazepine (B76468) analogues. nih.gov These studies provide a roadmap for optimizing probes like this compound for increased potency, selectivity, and improved physicochemical properties.

Key SAR findings for this class of compounds often focus on several areas:

Substituents on the Fused Benzene (B151609) Ring (in benzodiazepines): The type and position of substituents on the aromatic ring fused to the diazepine core significantly influence activity. For example, electron-withdrawing groups at certain positions can enhance potency. researchgate.net

Substituents on the Diazepine Ring: Modifications on the nitrogen atoms or the carbon atoms of the seven-membered ring can drastically alter binding affinity and selectivity. chemisgroup.us The diazepine ring is considered highly flexible for structural modifications. chemisgroup.us

Aryl Substituents: In compounds like this compound, the nature and substitution pattern of the aryl groups (the 3-methylbenzoyl moieties) are critical for target interaction.

A significant correlation has been established between the chemical reactivity of the carbonyl group in 1,4-benzodiazepinones and their anticonvulsant activity, suggesting a direct involvement of this group at the receptor site. nih.gov By systematically altering the substituents on the benzoyl rings of this compound (e.g., changing the position or nature of the methyl group) or modifying the diazepine core, researchers can fine-tune the molecule's properties to optimize it as a research probe.

Table 2: General SAR Principles for 1,4-(Benzo)diazepine Scaffolds

| Structural Modification Area | General Observation | Potential Impact | Reference |

|---|---|---|---|

| Position 7 of Benzodiazepine Ring | Electron-withdrawing groups are generally favorable. | Increased potency for GABA-A receptor binding. | researchgate.net |

| Diazepine Ring Conformation | The seven-membered ring conformation (e.g., boat vs. twist-chair) is critical for activity. | Affects how substituents are oriented for receptor interaction. | nih.gov |

| N1-substituent | Small alkyl groups are often tolerated or beneficial. | Can influence metabolic stability and receptor affinity. | chemisgroup.us |

| C3-substituent | Introduction of hydrogen bond donors/acceptors can modulate activity. | Can introduce new interactions with the target protein. | researchgate.net |

Exploration as Supramolecular Building Blocks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The specific geometry and functional groups of a molecule determine its ability to self-assemble into larger, ordered structures.

The parent 1,4-diazepane (also known as homopiperazine) ring exists in a pseudo-chair conformation and forms a complex hydrogen-bonded network in its crystal structure. mdpi.com This inherent ability to form defined intermolecular interactions makes the diazepine core a candidate for designing supramolecular assemblies.

For this compound, several features suggest its potential as a supramolecular building block:

Aromatic Rings: The two benzoyl groups provide flat, electron-rich surfaces capable of engaging in pi-pi stacking interactions, which can help direct the assembly of molecules into ordered arrays.

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the benzoyl groups can act as hydrogen bond acceptors.

Defined Geometry: The diazepine ring provides a non-planar, semi-rigid scaffold that holds the two benzoyl groups in a specific spatial orientation, influencing the geometry of the resulting supramolecular structure.

Researchers have developed versatile synthetic methods to create polycyclic pyrimidoazepine derivatives, which are structurally related to diazepines, and have studied their supramolecular assembly in the solid state. nih.gov Similarly, complex butadiyne-linked oligomers have been synthesized that can "switch" their conjugation pathway upon protonation, showcasing how molecules with specific recognition sites can be designed into advanced functional materials. beilstein-journals.org By leveraging the predictable non-covalent interactions of the benzoyl groups and the conformational properties of the diazepine ring, this compound could potentially be used to construct novel supramolecular architectures for applications in materials science or as complex scaffolds for biological recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.